An In-depth Technical Guide to 4-(Pyrrolidin-3-yloxy)benzamide (PubChem CID: 77508988)
An In-depth Technical Guide to 4-(Pyrrolidin-3-yloxy)benzamide (PubChem CID: 77508988)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intersection of the benzamide scaffold with the sterically influential pyrrolidine ring presents a compelling area of chemical space for modern drug discovery. The pyrrolidine moiety, in particular, offers a three-dimensional architecture that can facilitate nuanced interactions with biological targets, a feature increasingly sought after in the design of selective and potent therapeutics.[1] This guide provides a comprehensive technical overview of 4-(pyrrolidin-3-yloxy)benzamide, a molecule embodying this design philosophy. While publicly available data on this specific compound is limited, this document synthesizes information on its chemical properties, offers a plausible synthetic route based on established methodologies for analogous structures, and explores its potential biological significance within the broader context of related pharmacologically active agents.
Molecular Profile and Physicochemical Properties
4-(Pyrrolidin-3-yloxy)benzamide is a small molecule featuring a central benzene ring substituted with a benzamide group and a pyrrolidin-3-yloxy moiety. The PubChem Compound Identification (CID) for this molecule is 77508988.
Structural and Chemical Data
| Property | Value | Source |
| PubChem CID | 77508988 | PubChem |
| CAS Number | 28490-66-6 | ChemicalBook[2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | PubChem[3] |
| Molecular Weight | 206.24 g/mol | PubChem[3] |
| IUPAC Name | 4-(pyrrolidin-3-yloxy)benzamide | PubChem |
| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)C(=O)N | PubChem[3] |
| InChI Key | ZFDHPSTXSHGLLQ-UHFFFAOYSA-N | PubChem[3] |
Predicted Physicochemical Properties of the Hydrochloride Salt
| Property | Predicted Value | Source |
| XLogP3 | 0.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 206.105528 g/mol | PubChem[3] |
| Monoisotopic Mass | 206.105528 g/mol | PubChem[3] |
| Topological Polar Surface Area | 58.6 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for 4-(pyrrolidin-3-yloxy)benzamide is not prominently available in the searched literature. However, based on established methods for the synthesis of analogous benzamide and pyrrolidine derivatives, a logical and experimentally sound synthetic strategy can be proposed. The following protocol is a representative example and may require optimization.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: ether formation followed by amidation.
Caption: Proposed two-step synthesis of 4-(pyrrolidin-3-yloxy)benzamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Pyrrolidin-3-yloxy)benzonitrile
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To a solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the reaction mixture to stir at room temperature for 30 minutes.
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Add a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 4-(pyrrolidin-3-yloxy)benzonitrile.
Step 2: Synthesis of 4-(Pyrrolidin-3-yloxy)benzamide
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To a solution of 4-(pyrrolidin-3-yloxy)benzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or tert-butanol), add concentrated sulfuric acid or a solution of sodium hydroxide.
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction to room temperature and neutralize with a suitable base (if acid hydrolysis was used) or acid (if base hydrolysis was used).
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Extract the product into an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product can be purified by recrystallization or column chromatography to yield 4-(pyrrolidin-3-yloxy)benzamide.
Potential Biological Activity and Therapeutic Relevance
While no specific biological activity data for 4-(pyrrolidin-3-yloxy)benzamide has been found in the reviewed literature, the constituent chemical motifs are prevalent in a wide range of pharmacologically active compounds.
The Pyrrolidine Scaffold in Drug Discovery
The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its non-planar, three-dimensional structure which allows for the exploration of a wider pharmacophore space compared to flat aromatic rings.[1] This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1]
The Benzamide Moiety in Pharmacology
Benzamides are a well-established class of compounds with diverse pharmacological applications. For instance, substituted benzamides are known to act as dopamine receptor antagonists, with applications in the treatment of psychosis.[4] More recently, benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.[5][6]
Postulated Biological Targets
Given the structural features of 4-(pyrrolidin-3-yloxy)benzamide, it is plausible that this compound could exhibit activity against a range of biological targets. The pyrrolidine moiety could confer affinity for receptors or enzymes that recognize this scaffold, while the benzamide portion could engage in hydrogen bonding and other interactions within a binding site. Potential, though unconfirmed, areas of investigation for this compound and its analogs could include:
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G-protein coupled receptors (GPCRs): The discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as potent GPR52 agonists highlights the potential for benzamides to modulate GPCR activity.[7][8]
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Enzyme Inhibition: The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) suggests that the 4-substituted pyrrolidine benzamide scaffold could be a starting point for designing enzyme inhibitors.
Analytical Methodologies
The characterization and quantification of 4-(pyrrolidin-3-yloxy)benzamide would likely employ standard analytical techniques used for small organic molecules.
Structural Elucidation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, with characteristic peaks for the aromatic, pyrrolidine, and amide protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
Purity and Quantification
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, would be suitable for assessing purity and for quantification. Detection would typically be by UV absorbance at a wavelength where the aromatic ring shows strong absorption (e.g., around 254 nm).
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Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive quantification, especially in biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice.
Future Directions and Conclusion
4-(Pyrrolidin-3-yloxy)benzamide represents an intriguing yet underexplored molecule at the confluence of two pharmacologically significant scaffolds. While this guide provides a foundational understanding based on available data for related compounds, further experimental investigation is necessary to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity.
Future research should focus on:
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Developing and optimizing a robust synthetic protocol.
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Conducting comprehensive biological screening to identify potential targets and therapeutic areas.
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Performing structure-activity relationship (SAR) studies by synthesizing and testing analogs to understand the key structural determinants of activity.
References
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BindingDB BDBM50204405 (3S,4S)-N-hydroxy-4-(4-((2-methylquinolin-4-yl)methoxy)benzamido)pyrrolidine-3-carboxamide::CHEMBL235997. BindingDB. [Link]
-
4-(pyrrolidin-3-yloxy)benzamide hydrochloride (C11H14N2O2). PubChem. [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10).
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Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]
- Murphy, R., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
- N-(3-pyrrolidinyl) benzamide derivative. (1997). U.S.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- Roda, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
- US P
- US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
- Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer. Molecules, 24(10), 1901.
- Ohmori, J., et al. (1997). N-(3-pyrrolidinyl) benzamide derivative. U.S.
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